molecular formula C8H10ClNO2S B2561193 methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride CAS No. 2126161-81-5

methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride

Cat. No.: B2561193
CAS No.: 2126161-81-5
M. Wt: 219.68
InChI Key: IGWNXOVWWALERT-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride (CAS: 2126161-81-5) is a fused heterocyclic compound featuring a thiophene ring fused to a pyrrole ring at the [2,3-c] position. Its molecular formula is C₈H₁₀ClNO₂S, with a molecular weight of 219.69 g/mol and a purity ≥95% . The hydrochloride salt enhances stability and solubility, making it a versatile scaffold in medicinal chemistry and drug discovery. It is commercially available for laboratory use, with applications in synthesizing bioactive molecules and intermediates .

Properties

IUPAC Name

methyl 5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c1-11-8(10)6-2-5-3-9-4-7(5)12-6;/h2,9H,3-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWNXOVWWALERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno precursor with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Ring-System Variants

Methyl 6H-Thieno[2,3-b]pyrrole-5-carboxylate (CAS: 118465-49-9)
  • Molecular Formula: C₈H₇NO₂S (MW: 181.21 g/mol).
  • Key Differences : The thiophene-pyrrole fusion occurs at the [2,3-b] position instead of [2,3-c], altering electronic distribution. The melting point is 127–129°C, and it lacks a hydrochloride salt, reducing polarity compared to the target compound .
Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylates (e.g., Compound 9c)
  • Example : Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c).
  • Molecular Formula : C₁₁H₁₂N₂O₃ (MW: 220.23 g/mol).
  • Key Differences : Replaces thiophene with pyridine, enhancing aromaticity and basicity. Yields ~85% via hydrogenation over Pd/C .

Halogenated Derivatives

Methyl 3-Bromo-4H,5H,6H-Thieno[2,3-c]pyrrole-2-carboxylate Hydrochloride (CAS: 2031268-71-8)
  • Molecular Formula: C₈H₉BrClNO₂S (MW: 298.58 g/mol).
  • Key Differences: Bromine at position 3 increases molecular weight by ~36% and modifies reactivity for electrophilic substitution. No melting point data available .

Amino-Substituted Derivatives

Methyl 3-Amino-4H,5H,6H-Thieno[2,3-c]pyrrole-2-carboxylate Dihydrochloride (CAS: 1998216-51-5)
  • Molecular Formula : C₈H₁₂Cl₂N₂O₂S (MW: 271.16 g/mol).
  • Key Differences: The amino group at position 3 enhances solubility in polar solvents (e.g., water) due to protonation. Purity ≥97%, with strict safety protocols (e.g., gloves, masks) for handling .

Pyridine-Fused Analogues

5-Chloro-1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)
  • Molecular Formula : C₈H₅ClN₂O₂ (MW: 196.59 g/mol).
  • Key Differences : Carboxylic acid derivative with a chloro substituent; lower yield (71%) compared to methoxy analogues. Used in further functionalization .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
Methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride 2126161-81-5 C₈H₁₀ClNO₂S 219.69 Hydrochloride salt N/P Drug discovery scaffold
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate 118465-49-9 C₈H₇NO₂S 181.21 None 127–129 Structural studies
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride 2031268-71-8 C₈H₉BrClNO₂S 298.58 Bromine, hydrochloride N/P Halogenation intermediate
Methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride 1998216-51-5 C₈H₁₂Cl₂N₂O₂S 271.16 Amino, dihydrochloride N/P Synthetic intermediate
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) N/P C₁₁H₁₂N₂O₃ 220.23 Methoxy, ethyl ester N/P Bioactive molecule synthesis

N/P = Not provided in available evidence.

Research Implications

  • Drug Discovery : The hydrochloride salt form of the target compound improves solubility for pharmacokinetic studies .
  • Electronic Effects: Substituents like bromine or amino groups fine-tune electronic properties for targeted interactions .
  • Structural Diversity : Positional isomers (e.g., [2,3-b] vs. [2,3-c] fusion) offer distinct steric and electronic profiles for structure-activity relationship (SAR) studies .

Biological Activity

Methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including anticancer properties and antimicrobial effects.

Chemical Structure and Properties

This compound is a derivative of thieno[2,3-c]pyrrole, characterized by a thieno ring fused with a pyrrole structure. This unique configuration is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives of thiophene compounds, closely related to this compound, exhibit significant antiproliferative activity against various cancer cell lines.

Key Findings:

  • Inhibition of Kinase Activity : Compounds similar to this compound showed inhibition of key kinases involved in cancer progression such as VEGFR-2 and AKT. For instance, one derivative demonstrated an IC50 of 0.075 μM against VEGFR-2 and 4.60 μM against AKT .
  • Induction of Apoptosis : Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the S phase .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Mechanism
3bHepG23.105Apoptosis induction
4cPC-32.15VEGFR-2 inhibition

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Its structural analogs have shown promising results against drug-resistant strains of Mycobacterium tuberculosis.

Key Findings:

  • Anti-TB Activity : Compounds derived from the thieno-pyrrole scaffold exhibited potent anti-tuberculosis activity with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against resistant strains .
  • Mechanism of Action : The action mechanism involves targeting the mycolic acid biosynthesis pathway in Mycobacterium species by inhibiting the MmpL3 protein .

Table 2: Antimicrobial Activity Data

CompoundTarget BacteriaMIC (μg/mL)Notes
Compound AM. tuberculosis<0.016Effective against resistant strains
Compound BM. smegmatis<0.016Low cytotoxicity observed

Case Studies

Several case studies have underscored the biological relevance of this compound:

  • Study on Anticancer Effects : A study focused on liver and prostate cancer cells revealed that specific derivatives led to significant growth inhibition compared to standard chemotherapeutics like doxorubicin .
  • Tuberculosis Resistance : Research indicated that certain derivatives maintained their efficacy against drug-resistant strains of tuberculosis while exhibiting low toxicity levels in mammalian cells .

Q & A

Q. What are the recommended synthetic routes for methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride in academic settings?

Methodological Answer: Synthesis typically involves acidic deprotection of tert-butoxycarbonyl (Boc) intermediates. For example, HCl in methanol can cleave Boc groups under mild conditions (room temperature, 1 hour), as demonstrated in the synthesis of structurally related tetrahydrothieno-pyridine derivatives . One-step synthesis strategies may also apply, leveraging databases like REAXYS for reaction pathway optimization . Key steps include monitoring pH and temperature to prevent over-acidification, which could degrade the thieno-pyrrole core.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Melting Point Analysis: Compare observed values (e.g., 127–129°C for methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate analogs) with literature data to confirm crystallinity .
  • HPLC: Use reverse-phase chromatography with UV detection (≥98% purity thresholds, as in pharmaceutical impurity standards) .
  • NMR: Assign peaks for the methyl ester (δ ~3.8 ppm), thieno-pyrrole protons (δ 6.5–7.5 ppm), and hydrochloride counterion (broad δ 10–12 ppm for NH groups) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer: Store in airtight, light-protected containers at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture, as hydrochloride salts are hygroscopic. Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf-life degradation pathways, referencing safety guidelines for structurally similar pyrrole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Core Modifications: Introduce substituents at the 3- or 4-positions of the thieno-pyrrole ring to assess electronic effects on bioactivity. Compare with Clopidogrel analogs, where chloro-phenyl substitutions enhance platelet aggregation inhibition .
  • Ester Hydrolysis: Evaluate the free carboxylic acid derivative (via alkaline hydrolysis) to determine if esterase-mediated activation is required for pharmacological activity .

Q. What computational modeling approaches are suitable for predicting reactivity or binding modes?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites on the thieno-pyrrole scaffold .
  • Molecular Docking: Use Protein Data Bank (PDB) structures of target enzymes (e.g., kinases) to model interactions, guided by analogs like OTS-964, a thieno-quinolinone inhibitor .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR assignments with high-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., exact mass ±5 ppm).
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., thieno[2,3-c] vs. [3,2-c] isomers) using single-crystal diffraction data, as applied to methyl 6H-thieno[2,3-b]pyrrole derivatives .

Q. What strategies are effective for studying this compound’s application in targeted drug delivery systems?

Methodological Answer:

  • Conjugation with Nanoparticles: Use carboxylate groups for covalent attachment to PEGylated carriers, referencing methods for pyrrolo-pyridazine conjugates in patent literature .
  • In Vivo Pharmacokinetics: Monitor tissue distribution using radiolabeled analogs (e.g., ^14C-methyl ester) in rodent models, following protocols for thieno-quinolinone inhibitors .

Q. How can synthetic impurities or byproducts be identified and mitigated during scale-up?

Methodological Answer:

  • LC-MS Profiling: Detect common impurities such as demethylated esters or ring-opened byproducts. Optimize reaction stoichiometry (e.g., HCl equivalents during deprotection) to minimize side reactions .
  • Recrystallization: Use solvent systems like methanol/ethyl acetate to remove polar impurities, as demonstrated for thieno-pyrrole carbaldehydes .

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